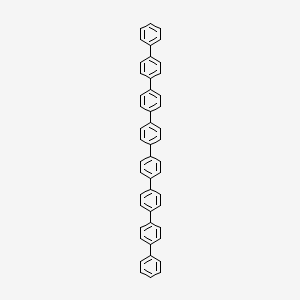
p-Octiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Octiphenyl: is an organic compound consisting of eight phenyl groups connected in a linear arrangement. This compound is known for its rigid rod-like structure, which makes it useful in various scientific and industrial applications. The unique properties of this compound, such as its ability to form helical tetrameric stacks, make it a subject of interest in the field of supramolecular chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Octiphenyl typically involves the coupling of 4-bromo-p-terphenyl and 4-bromo-p-quaterphenyl using a nickel complex in the presence of bipyridine and dimethylformamide (DMF) as the solvent . This method provides an improved yield and simplifies the preparation and purification of phenylene oligomers.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar coupling reactions using nickel complexes and appropriate solvents to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: p-Octiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenols and other reduced forms.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: p-Octiphenyl is used in the study of supramolecular chemistry due to its ability to form helical tetrameric stacks and its role in creating transmembrane proton gradients .
Biology: In biological systems, this compound derivatives are used to create ion channels and esterase activity, making them useful in the study of membrane proteins and enzymatic functions .
Medicine: While direct medical applications are limited, the compound’s ability to form ion channels and its potential use in drug delivery systems are areas of ongoing research.
Industry: this compound is used in the development of advanced materials, including light-emitting diodes (LEDs) and other optoelectronic devices, due to its rigid structure and photophysical properties .
Mécanisme D'action
The mechanism by which p-Octiphenyl exerts its effects involves its ability to form rigid rod-like structures that can span lipid bilayer membranes. This property allows it to participate in the formation of transmembrane proton gradients and ion channels. The molecular targets include lipid bilayers and membrane proteins, where this compound derivatives can modulate ion transport and enzymatic activity .
Comparaison Avec Des Composés Similaires
p-Sexiphenyl: Consists of six phenyl groups and shares similar structural properties but with a shorter rod length.
Biphenyl: Contains only two phenyl groups and lacks the extended rod-like structure of p-Octiphenyl.
Uniqueness: this compound’s unique feature is its extended rod-like structure, which allows for the formation of helical tetrameric stacks and its ability to span lipid bilayer membranes. This makes it particularly useful in applications requiring rigid and stable molecular scaffolds .
Propriétés
Numéro CAS |
70352-21-5 |
|---|---|
Formule moléculaire |
C48H34 |
Poids moléculaire |
610.8 g/mol |
Nom IUPAC |
1-phenyl-4-[4-[4-[4-[4-(4-phenylphenyl)phenyl]phenyl]phenyl]phenyl]benzene |
InChI |
InChI=1S/C48H34/c1-3-7-35(8-4-1)37-11-15-39(16-12-37)41-19-23-43(24-20-41)45-27-31-47(32-28-45)48-33-29-46(30-34-48)44-25-21-42(22-26-44)40-17-13-38(14-18-40)36-9-5-2-6-10-36/h1-34H |
Clé InChI |
CTSACVGQGJNFLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


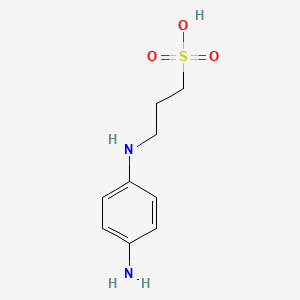
oxidanium tetrafluoroborate](/img/structure/B14474672.png)
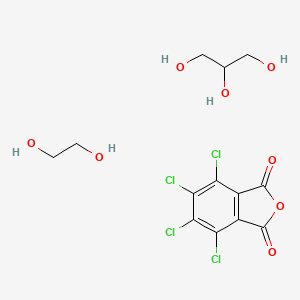
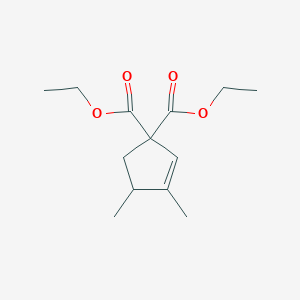
![1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL](/img/structure/B14474691.png)
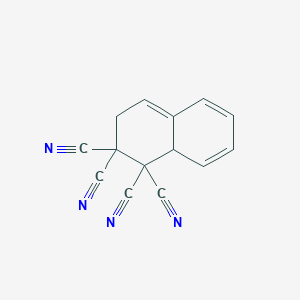
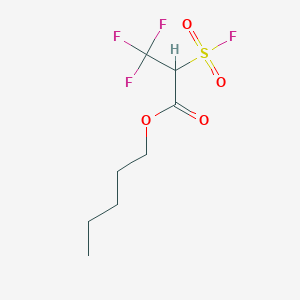
![({4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid](/img/structure/B14474721.png)
![1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one](/img/structure/B14474732.png)
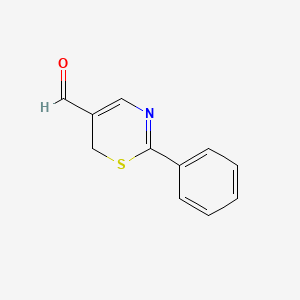
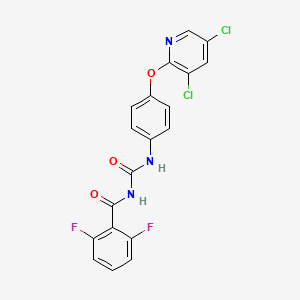


![Tetrakis[(acetyloxy)methyl]phosphanium chloride](/img/structure/B14474771.png)
